(2-(2,2,2-Trifluoroethyl)phenyl)hydrazine
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Overview
Description
(2-(2,2,2-Trifluoroethyl)phenyl)hydrazine is an organic compound characterized by the presence of a trifluoroethyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-(2,2,2-Trifluoroethyl)phenyl)hydrazine typically involves the reaction of 2-(2,2,2-trifluoroethyl)benzaldehyde with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The reaction mixture is stirred for several hours until the desired product is formed, which is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to ensure high yield and purity of the product. The final product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
(2-(2,2,2-Trifluoroethyl)phenyl)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azides or nitroso derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like nitric acid for nitration and halogens for halogenation are employed.
Major Products Formed
Oxidation: Azides, nitroso derivatives.
Reduction: Amines.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
(2-(2,2,2-Trifluoroethyl)phenyl)hydrazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of fluorinated compounds and heterocycles.
Biology: Studied for its interaction with proteins and enzymes, particularly in the context of fluorinated drug design.
Medicine: Investigated for potential use in pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-(2,2,2-Trifluoroethyl)phenyl)hydrazine involves its interaction with molecular targets such as enzymes and proteins. The trifluoroethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroethylhydrazine: Similar structure but lacks the phenyl ring.
Phenylhydrazine: Lacks the trifluoroethyl group.
2-(2,2,2-Trifluoroethyl)benzaldehyde: Precursor in the synthesis of (2-(2,2,2-Trifluoroethyl)phenyl)hydrazine.
Uniqueness
This compound is unique due to the presence of both the trifluoroethyl group and the phenyl ring, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9F3N2 |
---|---|
Molecular Weight |
190.17 g/mol |
IUPAC Name |
[2-(2,2,2-trifluoroethyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2/c9-8(10,11)5-6-3-1-2-4-7(6)13-12/h1-4,13H,5,12H2 |
InChI Key |
DMXGKZDIVTUDOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(F)(F)F)NN |
Origin of Product |
United States |
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